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Compound of Interest

6-Bromo-3-methoxy-2-
Compound Name:

methylquinoline
CAS No.: 2138139-10-1
Cat. No.: B2950384

Get Quote

\ J

Application Note: Strategic Functionalization of 6-Bromo-3-methoxy-2-methylquinoline in
SAR Library Generation

Executive Summary

6-Bromo-3-methoxy-2-methylquinoline (CAS: 2138139-10-1) represents a high-value
"privileged scaffold" for medicinal chemistry, particularly in the development of anti-infective
(tuberculosis) and anti-oncology agents.[1] Distinct from the well-known Bedaquiline
intermediate (which features a 2-methoxy-3-benzyl substitution pattern), this specific isomer
offers a unique orthogonal reactivity triad:

o C6-Bromine: A handle for cross-coupling reactions (Suzuki, Buchwald) to install
pharmacophores.[1]

o C2-Methyl: An activated benzylic-like site prone to oxidation or condensation, allowing
carbon chain extension.[1]
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o C3-Methoxy: A masked hydroxyl group that modulates lipophilicity or can be deprotected to

form a hydrogen-bond donor.[1]

This guide details the protocols for leveraging these three sites to generate diverse chemical

libraries, emphasizing reaction selectivity and purification strategies.

Chemical Profile & Stability

Property Specification Notes
Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
) ) Light sensitive; store in amber

Appearance Off-white to pale yellow solid ]

vials.[1]

N DCM, DMSO, DMF, hot Poor solubility in water and
Solubility
Methanol hexanes.
o Protonation aids solubility in

pKa (Calculated) ~4.5 (Quinoline N) o )

acidic media.[1]

Note: Distinct from 6-bromo-2-
CAS Number 2138139-10-1 methoxy-3-methylquinoline.[1]

[2131[4]

Strategic Reactivity Map

The utility of this intermediate lies in its ability to undergo sequential functionalization. The

diagram below illustrates the logical flow for modifying the scaffold without protecting group

interference.
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Site C: C3-Methoxy
(H-Bond Donor)

3-Hydroxyquinolines
(BBr3 Demethylation)
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Figure 1: Orthogonal reactivity sites of the quinoline scaffold. The C6-Br is typically engaged
first to maintain the integrity of the methyl group during metal catalysis.[1]

Detailed Experimental Protocols
Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To attach an aryl pharmacophore at the 6-position while preserving the 2-methyl and
3-methoxy groups.[1]

Reagents:

e Substrate: 6-Bromo-3-methoxy-2-methylquinoline (1.0 eq)[1]
e Boronic Acid: Phenylboronic acid (1.2 eq)[1]

o Catalyst: Pd(dppf)Clz[1]-DCM (0.05 eq)[1]

e Base: K2COs (2.0 M aqueous solution, 3.0 eq)

e Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

e Setup: In a glovebox or under Argon stream, charge a microwave vial with the substrate (252
mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Clz (41 mg, 0.05 mmol).
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» Solvation: Add degassed 1,4-Dioxane (5 mL) and aqueous K2COs (1.5 mL). Seal the vial.
e Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

o Checkpoint: Monitor by LC-MS.[1] The bromide peak (M+H 252/254 pattern) should
disappear, replaced by the biaryl peak (M+H ~250).

o Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry organic
phase over NazSOa.

 Purification: Flash column chromatography (Hexane:EtOAc 80:20). The 3-methoxy group
aids separation by slightly increasing polarity compared to non-oxygenated quinolines.[1]

Protocol B: C2-Methyl Oxidation (Chain Extension
Precursor)

Obijective: To convert the C2-methyl group into an aldehyde (quinoline-2-carbaldehyde) for
subsequent reductive amination or Wittig reactions.[1]

Reagents:

e Substrate: 6-Bromo-3-methoxy-2-methylquinoline (1.0 eq)[1]

¢ Oxidant: Selenium Dioxide (SeOz, 1.5 eq)

e Solvent: 1,4-Dioxane/Water (95:5)[1]

Procedure:

» Dissolution: Dissolve substrate (1 mmol) in Dioxane (10 mL) and add water (0.5 mL).
¢ Addition: Add SeO:2 (166 mg, 1.5 mmol) in one portion.

o Reflux: Heat to reflux (105°C) for 6-12 hours. The reaction mixture will turn black as metallic
selenium precipitates.

o Critical Note: Do not overheat; over-oxidation to the carboxylic acid can occur.
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« Filtration: Filter the hot mixture through a pad of Celite to remove selenium metal. Wash the
pad with hot EtOAc.

« |solation: Concentrate the filtrate. The aldehyde is often pure enough for the next step; if not,
purify via silica gel chromatography (DCM:MeOH 98:2).

Analytical Quality Control (HPLC Method)

To ensure the purity of the intermediate before use in expensive metal-catalyzed steps, use the
following QC method.

Parameter Condition

C18 Reverse Phase (e.g., Agilent Zorbax SB-

Column

C18, 4.6 x 150 mm, 5 pm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min

) UV at 254 nm (aromatic) and 220 nm

Detection

(amide/general)

Expect elution around 6.5-7.5 min (hydrophobic
nature of Br/Me).[1][5][6]

Retention Time

Safety & Handling

o Skin/Eye Irritant: Quinoline derivatives are potent irritants.[3] Wear nitrile gloves and safety
goggles.

o Selenium Toxicity: Protocol B uses Selenium Dioxide, which is toxic and has a risk of
cumulative effects. All weighing and reactions must be performed in a fume hood. Waste
containing selenium must be segregated.
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 Light Sensitivity: The methoxy-quinoline system can undergo photo-degradation over long
periods.[1] Store solids in amber glass at 2-8°C.
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Disclaimer:This protocol is intended for research and development purposes only. Users must
conduct their own risk assessment before handling these chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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